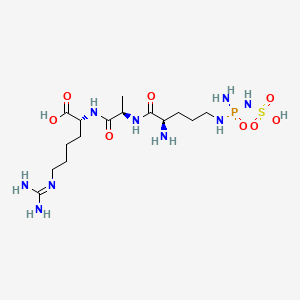

Phaseolotoxin

Beschreibung

Eigenschaften

CAS-Nummer |

62249-77-8 |

|---|---|

Molekularformel |

C15H34N9O8PS |

Molekulargewicht |

531.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid |

InChI |

InChI=1S/C15H34N9O8PS/c1-9(12(25)23-11(14(27)28)6-2-3-7-20-15(17)18)22-13(26)10(16)5-4-8-21-33(19,29)24-34(30,31)32/h9-11H,2-8,16H2,1H3,(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)(H,30,31,32)(H4,19,21,24,29)/t9-,10-,11-,33?/m0/s1 |

InChI-Schlüssel |

QDAOSMKOZCCWLJ-MQLLGTBWSA-N |

SMILES |

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCNP(=O)(N)NS(=O)(=O)O)N |

Kanonische SMILES |

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

XAX |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ndelta-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine phaseolotoxin phaseotoxin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Toxin of Halo Blight: A Technical Guide to the Discovery and Isolation of Phaseolotoxin from Pseudomonas syringae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of phaseolotoxin, a potent phytotoxin produced by various pathovars of Pseudomonas syringae. This compound is a significant virulence factor, contributing to the systemic spread of the pathogen in host plants and causing the characteristic "halo blight" disease.[1] Its unique structure and mechanism of action as an enzyme inhibitor have made it a subject of extensive research. This document details the scientific journey of its discovery, outlines the methodologies for its isolation and purification, presents key quantitative data, and illustrates the intricate regulatory pathways governing its biosynthesis.

Discovery and Structure Elucidation

This compound was first identified in cultures of Pseudomonas syringae pv. phaseolicola, the causative agent of halo blight in beans (Phaseolus vulgaris).[1] Initial structural work by Mitchell in 1976, later revised by Moore et al. in 1984, revealed a complex molecule.[1] this compound is a tripeptide, Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine.[1][2][3] This structure consists of a unique inorganic sulphodiaminophosphinyl moiety linked to the amino acid ornithine, which is then coupled to alanine and homoarginine.[1][4]

In the host plant, this compound can be hydrolyzed by peptidases to form Nδ-(N′sulphodiaminophosphinyl)-l-ornithine, also known as octicidine or Psorn.[1][2][3][5] This truncated form is also biologically active.[4]

Mechanism of Action: A Potent Enzyme Inhibitor

This compound exerts its toxic effects by targeting a crucial enzyme in the arginine biosynthesis pathway: ornithine carbamoyltransferase (OCTase; EC 2.1.3.3).[1][3][6][7] This enzyme catalyzes the conversion of ornithine and carbamoyl phosphate into citrulline.[1][4] this compound acts as a potent and reversible competitive inhibitor of OCTase, likely by binding to the carbamoyl phosphate binding site.[4][8] The in-planta derivative, octicidine, is an irreversible inhibitor of OCTase.[1][3][5]

The inhibition of OCTase leads to an accumulation of ornithine and a depletion of arginine within the plant cells.[1][5] This arginine starvation is believed to be the primary cause of the chlorotic halos characteristic of the disease, resulting from reduced chlorophyll synthesis.[5] this compound has also been shown to inhibit ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.[1][3]

Quantitative Data on this compound Activity and Production

The following tables summarize key quantitative data related to the inhibitory activity of this compound and the influence of environmental factors on its production.

Table 1: Kinetic Parameters of Ornithine Carbamoyltransferase (OCTase) Inhibition by this compound

| Parameter | Value | Substrate | Source |

| Apparent Ki | 0.2 µM | Carbamoyl phosphate | [8] |

| Apparent K'i | 10 µM | Carbamoyl phosphate | [8] |

| Apparent Ki | 0.9 µM | Ornithine (Noncompetitive) | [8] |

| Association Rate Constant (kon) | 2.5 x 104 M-1s-1 | - | [8] |

| Dissociation Rate Constant (koff) | 5 x 10-3 s-1 | - | [8] |

Table 2: Effect of Temperature on this compound Production by P. syringae pv. phaseolicola

| Temperature (°C) | This compound Yield (µg/L) | Source |

| 16 | 912 | [1] |

| 18 | Optimal Production | [1][9][10] |

| 20.5 | 628 | [1] |

| 25 | 290 | [1] |

| 28 | No Detectable Toxin | [1] |

| 30 | Little to No Detectable Toxin | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

This compound Production in Liquid Culture

A standardized method for producing this compound in the laboratory is crucial for its subsequent isolation and characterization.

Protocol:

-

Inoculation: Inoculate a suitable minimal medium (e.g., MM9) with P. syringae pv. phaseolicola to an initial optical density at 600 nm (OD600) of 0.01.[11]

-

Incubation: Incubate the cultures at 18°C for 72 hours with shaking.[11] Note: Temperature is a critical factor, with optimal production occurring at 18-20°C.[1][9][12] Production is significantly reduced or absent at temperatures above 28°C.[1][9][12]

-

Harvesting: After incubation, centrifuge the cultures at 5,000 x g for 10 minutes to pellet the bacterial cells.[11]

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.[11] The supernatant can then be used for bioassays or further purification.

Bioassay for this compound Activity

The most common method for detecting and quantifying this compound activity is a bioassay based on the inhibition of a sensitive indicator organism, typically Escherichia coli.[4]

Protocol:

-

Indicator Strain Preparation: Prepare a double-layer agar plate using a minimal medium (e.g., MM9) seeded with an indicator strain of E. coli (e.g., JM103).[11]

-

Sample Application: Aseptically place sterile 6 mm Whatman antibiotic assay discs onto the surface of the seeded agar.[11]

-

Toxin Application: Pipette a known volume of the bacterial culture supernatant (obtained from the production protocol) onto each disc.[11]

-

Incubation: Incubate the plates at a suitable temperature for the growth of E. coli (e.g., 37°C) overnight.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the halo is proportional to the concentration of this compound in the sample.

-

Confirmation (Optional but Recommended): To confirm that the inhibition is due to this compound, perform a parallel assay on plates supplemented with arginine or citrulline.[13] The addition of these amino acids should reverse the growth inhibition caused by this compound.

Isolation and Purification of this compound

A multi-step chromatographic process is required to obtain pure this compound from culture supernatants.[4]

Protocol:

-

Charcoal Adsorption Chromatography: Pass the cell-free culture supernatant through a column packed with activated charcoal. This compound will adsorb to the charcoal. Elute the toxin using an appropriate solvent mixture.[4]

-

Ion Exchange Chromatography:

-

Anion Exchange: Load the eluate from the charcoal column onto an anion exchange column (e.g., QAE Sephadex or BioRad A-27).[4] Elute the bound this compound using a salt gradient.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the this compound-containing fractions from the ion exchange step using RP-HPLC.[4] Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

-

Purity Assessment and Confirmation:

-

Analytical HPLC: Assess the purity of the final product using analytical HPLC.

-

Mass Spectrometry (MS): Confirm the identity of the purified compound by determining its molecular weight using mass spectrometry.

-

OCTase Inhibition Assay: Verify the biological activity of the purified this compound by performing an in vitro OCTase inhibition assay.[4]

-

Biosynthesis and Regulation of this compound

The production of this compound is a complex process involving a large number of genes organized into two main clusters: the Pht cluster and the Pbo cluster.[1][11]

-

The Pht Cluster: This cluster comprises 23 genes organized into five transcriptional units.[11][12] Several genes within this cluster have been functionally characterized, including:

-

argK: Encodes a this compound-insensitive OCTase, providing the bacterium with self-resistance to its own toxin.[1][14]

-

amtA: Encodes an amidinotransferase responsible for the synthesis of homoarginine, a precursor of this compound.[1][15][16]

-

phtU: Encodes an L-amino acid ligase that synthesizes the alanyl-homoarginine dipeptide portion of the toxin.[1]

-

-

The Pbo Cluster: This cluster consists of 16 genes organized into four transcriptional units and is also essential for this compound biosynthesis.[1][11] It is believed to be involved in the synthesis of a secondary metabolite that may regulate this compound production.[11]

The expression of both the Pht and Pbo gene clusters is tightly regulated, primarily by temperature and a two-component global regulatory system, GacS/GacA.

Visualizing the Regulatory Network and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows described in this guide.

Caption: Regulatory pathway of this compound biosynthesis.

Caption: Experimental workflow for this compound isolation.

Caption: Mechanism of action of this compound on OCTase.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Environmental Conditions and Regulatory Mechanisms Involved in Its Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association between Symptom Development and Inhibition of Ornithine Carbamoyltransferase in Bean Leaves Treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudomonas syringae phytotoxins: mode of action, regulation, and biosynthesis by peptide and polyketide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. The inhibition of ornithine transcarbamoylase from Escherichia coli W by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound production by Pseudomonas syringae pv. phaseolicola: the influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound production by Pseudomonas syringae pv. phaseolicola: The influence of temperature | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. The Pbo Cluster from Pseudomonas syringae pv. Phaseolicola NPS3121 Is Thermoregulated and Required for this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Genes Involved in the Production of Antimetabolite Toxins by Pseudomonas syringae Pathovars - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

Phaseolotoxin: A Technical Guide to its Chemical Structure and Properties for Researchers and Drug Development Professionals

An in-depth analysis of the chemical architecture, biological activity, and experimental evaluation of the phytotoxin Phaseolotoxin.

Introduction

This compound is a non-host-specific phytotoxin produced by several pathovars of Pseudomonas syringae, most notably pv. phaseolicola and pv. actinidiae.[1] It is a significant virulence factor, contributing to the systemic spread of the bacterium in host plants and causing the characteristic "halo blight" in beans and bacterial canker in kiwifruit. The toxin exerts its effect by acting as an antimetabolite, primarily interfering with the biosynthesis of arginine and polyamines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a tripeptide linked to an inorganic sulfodiaminophosphinyl moiety.[2][3] Its systematic name is Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine.[1][4] In planta, this compound is cleaved by peptidases to release the more potent, irreversible inhibitor, octicidine [Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine].[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₃N₈O₇PS | Calculated |

| Molecular Weight | 516.5 g/mol | Calculated |

| Solubility | Data not readily available | |

| Melting Point | Data not readily available | |

| Appearance | Data not readily available |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of two key enzymes in ornithine metabolism: Ornithine Carbamoyltransferase (OCTase; EC 2.1.3.3) and Ornithine Decarboxylase (ODC; EC 4.1.1.17).[4]

-

Inhibition of Ornithine Carbamoyltransferase (OCTase): this compound acts as a reversible, competitive inhibitor of OCTase with respect to its substrate, carbamoyl phosphate. OCTase is a crucial enzyme in the urea cycle and the biosynthesis of arginine.[2] Inhibition of OCTase leads to an accumulation of ornithine and a depletion of arginine, resulting in chlorosis (yellowing) in plants.

-

Inhibition of Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.

The active form of the toxin in planta, octicidine, is an irreversible inhibitor of OCTase.[4]

Table 2: Quantitative Data on the Biological Activity of this compound

| Parameter | Target | Organism/Cell Line | Value | Reference |

| Ki (app) | Ornithine Transcarbamoylase | Escherichia coli W | 0.2 µM | [5] |

| K'i (app) | Ornithine Transcarbamoylase | Escherichia coli W | 10 µM | [5] |

| Ki (app, noncompetitive with ornithine) | Ornithine Transcarbamoylase | Escherichia coli W | 0.9 µM | [5] |

| Association Rate Constant | Ornithine Transcarbamoylase | Escherichia coli W | 2.5 x 10⁴ M⁻¹s⁻¹ | [5] |

| Dissociation Rate Constant | Ornithine Transcarbamoylase | Escherichia coli W | 5 x 10⁻³ s⁻¹ | [5] |

Signaling Pathways

The production of this compound by Pseudomonas syringae is tightly regulated, primarily by temperature. Optimal production occurs at lower temperatures (18-20°C), while it is inhibited at higher temperatures (above 28°C).[2] This thermoregulation is controlled by a complex signaling network, with the GacS/GacA two-component system playing a central role.[6]

This compound exerts its toxic effect by inhibiting key enzymes in the arginine and polyamine biosynthesis pathways.

Experimental Protocols

Purification of this compound by HPLC

This protocol outlines the purification of this compound from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC). The procedure involves initial cleanup steps followed by reversed-phase HPLC.

Methodology:

-

Culture Growth: Grow Pseudomonas syringae pv. phaseolicola in a suitable liquid medium at 18-20°C for 48-72 hours to induce this compound production.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Collect the cell-free supernatant.

-

Charcoal Adsorption Chromatography:

-

Add activated charcoal to the supernatant (e.g., 10 g/L) and stir for 1-2 hours at 4°C.

-

Collect the charcoal by filtration and wash with distilled water.

-

Elute the toxin from the charcoal with a solution of 50% ethanol containing 1% ammonia.

-

Concentrate the eluate under vacuum.

-

-

Anion Exchange Chromatography:

-

Equilibrate a QAE Sephadex column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Load the concentrated eluate onto the column.

-

Wash the column with the equilibration buffer.

-

Elute the bound toxin with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

-

-

Reversed-Phase HPLC:

-

Further purify the active fractions from the ion-exchange chromatography using a C18 reversed-phase HPLC column.

-

Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

-

Monitor the eluate at 214 nm.

-

-

Fraction Analysis: Collect fractions and assay for OCTase inhibitory activity to identify the pure this compound.

Ornithine Carbamoyltransferase (OCTase) Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of OCTase. The enzyme activity is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Solution: 10 mM L-ornithine and 10 mM carbamoyl phosphate in assay buffer.

-

Enzyme Solution: Purified or partially purified OCTase in assay buffer.

-

This compound Solutions: A series of dilutions of purified this compound in assay buffer.

-

Color Reagent: A solution for the colorimetric detection of citrulline (e.g., diacetyl monoxime-thiosemicarbazide reagent).

-

-

Assay Procedure:

-

In a microplate or microcentrifuge tubes, add 50 µL of assay buffer (for control) or different concentrations of this compound solution.

-

Add 20 µL of the enzyme solution to each well/tube and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 30 µL of the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 100 µL of the color reagent.

-

Heat the mixture at 95-100°C for 5-10 minutes to develop the color.

-

Cool to room temperature and measure the absorbance at the appropriate wavelength (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the percentage of OCTase inhibition for each this compound concentration compared to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic analysis (to determine Ki), perform the assay with varying concentrations of both the substrate (carbamoyl phosphate) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Escherichia coli Growth Inhibition Assay

This is a simple and effective bioassay to detect the presence of this compound. The assay is based on the principle that this compound inhibits the growth of E. coli, which can be reversed by the addition of arginine or citrulline.

Methodology:

-

Preparation of Indicator Strain:

-

Grow an arginine-auxotrophic strain of E. coli overnight in a rich medium (e.g., LB broth) at 37°C.

-

Inoculate a fresh tube of minimal medium (e.g., M9 minimal medium) with the overnight culture and grow to an OD₆₀₀ of 0.4-0.6.

-

-

Agar Plate Preparation:

-

Prepare agar plates with minimal medium.

-

For the reversal plates, supplement the minimal medium agar with L-arginine or L-citrulline (e.g., 1 mM).

-

-

Assay Procedure:

-

Spread a lawn of the prepared E. coli indicator strain on the surface of the minimal medium agar plates (and the reversal plates).

-

Spot a small volume (e.g., 5-10 µL) of the test sample (e.g., purified this compound, culture supernatant) onto the surface of the agar.

-

Allow the spots to dry and incubate the plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

A clear zone of growth inhibition around the spot on the minimal medium plate indicates the presence of a toxic substance.

-

If the zone of inhibition is absent or significantly reduced on the plates supplemented with arginine or citrulline, it confirms the presence of this compound.

-

Conclusion

This compound remains a subject of significant interest for researchers in plant pathology, microbiology, and drug development. Its unique chemical structure and specific mechanism of action as a potent enzyme inhibitor make it a valuable tool for studying metabolic pathways and a potential lead compound for the development of novel therapeutic agents. The detailed technical information and experimental protocols provided in this guide are intended to facilitate further research into this fascinating phytotoxin.

References

- 1. Inhibition of ornithine carbamoyltransferase from Pseudomonas syringae pv. syringae W50 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-component system GacS/GacA, a global response regulator of bacterial physiological behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Phaseolotoxin mechanism of action on ornithine carbamoyltransferase

An In-depth Technical Guide on the Mechanism of Action of Phaseolotoxin on Ornithine Carbamoyltransferase

Executive Summary

This compound, a phytotoxin produced by Pseudomonas syringae pathovars, is a significant virulence factor responsible for the "halo blight" disease in plants like beans and kiwifruit.[1][2][3] Its primary mechanism of action involves the potent inhibition of ornithine carbamoyltransferase (OCTase), a critical enzyme in the arginine biosynthesis pathway.[4][5][6][7] While this compound itself is a reversible, competitive inhibitor, it is enzymatically hydrolyzed in planta to its more potent form, Nδ-(N'-sulfodiaminophosphinyl)-L-ornithine (also known as octicidine or PSorn).[4][5] Octicidine acts as a slow, tight-binding, and effectively irreversible inhibitor of OCTase.[4][5][8] This inhibition leads to the accumulation of ornithine and a severe deficiency in arginine, which disrupts the urea cycle and ultimately causes the characteristic chlorosis (yellowing) of plant tissues.[4][5][8] The producing bacterium, P. syringae, evades autotoxicity by expressing a this compound-insensitive isozyme of OCTase.[9][10][11][12] This guide provides a detailed examination of the toxin's structure, its enzymatic target, the kinetics and structural basis of inhibition, and the experimental methodologies used to elucidate this mechanism.

Introduction: The Toxin and Its Target

This compound is a non-host-specific tripeptide phytotoxin consisting of ornithine, alanine, and homoarginine, linked to a unique sulfodiaminophosphinyl moiety.[1][3][5] It is produced by pathovars of Pseudomonas syringae, notably pv. phaseolicola and pv. actinidiae.[1][3][5] The toxin's primary target is Ornithine Carbamoyltransferase (OCTase, EC 2.1.3.3), an essential enzyme that catalyzes the condensation of L-ornithine and carbamoyl phosphate to form L-citrulline.[2][5][13] This reaction is a key step in the urea cycle and the biosynthesis of arginine in plants and most other organisms.[2][13] By inhibiting OCTase, this compound disrupts nitrogen metabolism, leading to arginine starvation and the development of disease symptoms.[3][8]

Conversion of this compound to its Active Form: Octicidine

While this compound can inhibit OCTase, its potency is significantly increased upon entering the plant cell. Plant peptidases cleave the alanine and homoarginine residues, releasing the active inhibitor, octicidine [Nδ-(N'-sulfodiaminophosphinyl)-L-ornithine or PSorn].[4][5][14] this compound itself acts as a reversible inhibitor, but octicidine is a much more potent, slow-binding, and effectively irreversible inhibitor of the target enzyme.[4][5] It is the predominant form of the toxin found in infected plant tissues.[5]

Mechanism and Kinetics of OCTase Inhibition

The inhibition of OCTase by this compound and its derivative has been characterized through detailed kinetic studies, primarily using the enzyme from Escherichia coli as a model.

Kinetic Parameters

Studies have shown that this compound exhibits mixed-type inhibition with respect to carbamoyl phosphate and noncompetitive inhibition with respect to ornithine.[15] This suggests that the toxin primarily binds to the carbamoyl phosphate binding site but can also bind to the enzyme-carbamoyl phosphate complex, albeit with much lower affinity.[1][15] The inhibition is characterized by slow association and dissociation rates, a hallmark of tight-binding inhibitors.[1][15]

Table 1: Kinetic Constants for E. coli OCTase Inhibition by this compound

| Parameter | Value | Substrate | Inhibition Type | Reference |

|---|---|---|---|---|

| Apparent Ki | 0.2 µM | Carbamoyl Phosphate | Mixed | [15][16] |

| Apparent K'i | 10 µM | Carbamoyl Phosphate | Mixed | [15][16] |

| Apparent Ki | 0.9 µM | Ornithine | Noncompetitive | [15] |

| Association Rate (kon) | 2.5 x 104 M-1s-1 | - | - | [15] |

| Dissociation Rate (koff) | 5.0 x 10-3 s-1 | - | - |[15] |

Ki represents the dissociation constant for the inhibitor and the free enzyme. K'i represents the dissociation constant for the inhibitor and the enzyme-substrate complex.

Structural Basis of Inhibition

The sulfodiaminophosphinyl moiety of this compound is a structural analog of carbamoyl phosphate, the natural substrate of OCTase.[1] This allows it to act as a competitive inhibitor at the carbamoyl phosphate binding site.[1][15] More potently, octicidine (PSorn) acts as a transition-state analog.[17][18] Its tetrahedral diaminophosphinyl group mimics the geometry of the tetrahedral intermediate formed during the normal enzymatic reaction between ornithine and carbamoyl phosphate.[18] This high structural resemblance allows it to bind with extremely high affinity (picomolar range for E. coli OCTase) to the closed, active conformation of the enzyme, effectively locking it in an inhibited state.[17][18]

Physiological Consequences and Bacterial Resistance

The potent inhibition of OCTase triggers a cascade of metabolic disruptions within the plant.

Inhibition of OCTase blocks the conversion of ornithine, causing it to accumulate to high levels.[4][8] Simultaneously, the block in the pathway leads to a deficiency in arginine.[4][5] Arginine is a critical amino acid for protein synthesis and nitrogen storage. Its depletion is believed to be the direct cause of reduced chlorophyll synthesis, leading to the characteristic chlorotic halos on infected leaves.[8]

To protect itself, P. syringae pv. phaseolicola synthesizes a second, this compound-insensitive OCTase, often referred to as ROTCase.[5][9][17] This resistant enzyme has a much lower affinity for the toxin, allowing the bacterium to continue synthesizing arginine even while producing this compound.[17]

Table 2: Comparison of Sensitive and Resistant OCTases from P. syringae pv. phaseolicola

| Parameter | Sensitive OCTase (OCT 1) | Insensitive OCTase (OCT 2/ROTCase) | Reference |

|---|---|---|---|

| Inhibition by this compound | Highly Sensitive | Insensitive | [12][19] |

| Apparent Km (Ornithine) | 0.7 mM | 0.7 mM | [19] |

| Apparent Km (Carbamoyl-P) | 0.7 mM | 2.8 mM | [19] |

| Catalytic Rate (kcat) | Normal | Reduced to 1-2% of other OTCases |[17] |

Key Experimental Protocols

The elucidation of this mechanism relies on several key biochemical assays.

Purification of Ornithine Carbamoyltransferase

A common method for purifying OCTase for kinetic studies is affinity chromatography.[15][16]

Protocol Outline:

-

Cell Lysis: Bacterial cells (e.g., E. coli W argR-) are harvested and lysed using methods like sonication or French press in a suitable buffer (e.g., potassium phosphate buffer with protease inhibitors).

-

Centrifugation: The lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.

-

Affinity Chromatography: The extract is loaded onto a column containing a ligand that mimics an OCTase substrate, such as Nδ-(phosphonoacetyl)-L-ornithine (PALO) coupled to a resin support.[15]

-

Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The bound OCTase is eluted by competing it off the column with one of its natural substrates, typically carbamoyl phosphate or ornithine, in the buffer.

-

Purity Check: The purity of the eluted enzyme is assessed using SDS-PAGE.[15]

OCTase Activity Assay

The activity of OCTase is typically measured by quantifying the production of citrulline over time.

Protocol Outline:

-

Reaction Mixture: A reaction mixture is prepared in a buffer (e.g., Tris-HCl, pH 8.0) containing known concentrations of the substrates, L-ornithine and carbamoyl phosphate. The inhibitor (this compound) is added at various concentrations for inhibition studies.

-

Enzyme Addition: The reaction is initiated by adding a small amount of purified OCTase.

-

Incubation: The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).

-

Reaction Quenching: The reaction is stopped, typically by adding a strong acid like perchloric acid.

-

Citrulline Quantification: The amount of citrulline produced is determined colorimetrically. A common method involves reaction with diacetyl monoxime under acidic conditions, which produces a colored product that can be measured spectrophotometrically (e.g., at 490 nm).

-

Data Analysis: Enzyme activity is calculated from the rate of citrulline formation. For inhibition studies, kinetic parameters (Ki, K'i) are determined by plotting reaction rates against substrate and inhibitor concentrations (e.g., using Lineweaver-Burk or Dixon plots).

Conclusion and Future Directions

The mechanism of action of this compound on ornithine carbamoyltransferase is a well-characterized example of potent, targeted enzyme inhibition by a bacterial phytotoxin. The conversion of a reversible pro-toxin into an irreversible, transition-state analog inhibitor represents a sophisticated virulence strategy. Understanding this mechanism in molecular detail provides valuable insights for researchers in plant pathology, enzymology, and biochemistry. For drug development professionals, the high specificity and potency of octicidine as a transition-state inhibitor of OCTase could serve as a model for the design of novel inhibitors for other critical enzymes in metabolic pathways, potentially leading to new therapeutic agents or herbicides.

References

- 1. Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis and molecular substrate recognition properties of Arabidopsis thaliana ornithine transcarbamylase, the molecular target of this compound produced by Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pseudomonas syringae Phytotoxins: Mode of Action, Regulation, and Biosynthesis by Peptide and Polyketide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pseudomonas syringae phytotoxins: mode of action, regulation, and biosynthesis by peptide and polyketide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Association between Symptom Development and Inhibition of Ornithine Carbamoyltransferase in Bean Leaves Treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of ornithine carbamoyltransferase from Pseudomonas syringae pv. syringae W50 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-insensitive ornithine carbamoyltransferase of Pseudomonas syringae pv. phaseolicola: basis for immunity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-insensitive ornithine carbamoyltransferase of Pseudomonas syringae pv. phaseolicola: basis for immunity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of two ornithine carbamoyltransferases in a this compound-producing strain Pseudomonas syringae pv. phaseolicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 14. This compound: Environmental Conditions and Regulatory Mechanisms Involved in Its Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The inhibition of ornithine transcarbamoylase from Escherichia coli W by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The inhibition of ornithine transcarbamoylase from Escherichia coli W by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic analysis of the L-ornithine transcarbamoylase from Pseudomonas savastanoi pv. phaseolicola that is resistant to the transition state analogue (R)-N delta-(N'-sulfodiaminophosphinyl)-L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Structural analysis and molecular substrate recognition properties of Arabidopsis thaliana ornithine transcarbamylase, the molecular target of this compound produced by Pseudomonas syringae [frontiersin.org]

- 19. Characterization of two ornithine carbamoyltransferases from Pseudomonas syringae pv. phaseolicola, the producer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Temperature-Dependent Regulation of Phaseolotoxin Biosynthesis: A Technical Guide

Abstract

Phaseolotoxin, a potent phytotoxin produced by Pseudomonas syringae pv. phaseolicola, plays a critical role in the pathogenesis of halo blight disease in beans. Its biosynthesis is uniquely and stringently controlled by ambient temperature, with optimal production occurring at low temperatures (18-20°C) and complete repression at temperatures above 28°C. This regulation is orchestrated by a complex network involving dedicated gene clusters, global regulatory systems, and a core mechanism of temperature-sensitive transcriptional repression. This technical guide provides an in-depth examination of the molecular underpinnings of this phenomenon, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate regulatory pathways. This document is intended for researchers, scientists, and drug development professionals interested in bacterial pathogenesis, natural product biosynthesis, and temperature-sensing mechanisms in microorganisms.

Introduction

Pseudomonas syringae pv. phaseolicola is the causative agent of halo blight disease, which manifests as water-soaked lesions on bean plants surrounded by a distinct chlorotic halo.[1][2] This halo is the direct result of the action of this compound, a non-host-specific, antimetabolite toxin.[3][4] The toxin's structure consists of an inorganic Nδ-N'-sulfodiaminophosphinyl moiety linked to an L-ornithyl-alanyl-homoarginine tripeptide.[5][6] Its primary mode of action is the inhibition of ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine biosynthesis pathway.[2][7][8] By blocking this enzyme, the toxin deprives the plant host of arginine, leading to the characteristic chlorosis.

A fascinating aspect of this compound's biology is its strict thermoregulation. The toxin is robustly produced at temperatures between 18°C and 20°C, but its synthesis is undetectable at 28°C, which is otherwise the optimal growth temperature for the bacterium.[5][6][9] This suggests a sophisticated genetic switch that responds to environmental temperature cues. Understanding this switch is crucial for comprehending the bacterium's virulence strategy and may offer novel targets for disease control.

Genetic Architecture of this compound Biosynthesis

The genetic blueprint for this compound production is primarily encoded within two large, chromosomally located gene clusters: the Pht cluster and the Pbo cluster.

-

The Pht Cluster : This ~30 kb region is considered the core this compound cluster and contains 23 genes organized into five distinct transcriptional units.[2][3][7][10] These include two monocistronic units (argK and phtL) and three polycistronic operons (phtA, phtD, and phtM).[2][10] The argK gene is of particular importance as it encodes a this compound-resistant OCTase (ROCT), which grants the bacterium immunity to its own toxin.[3][7] The expression of most genes within the Pht cluster is strongly induced at 18°C and repressed at 28°C.[3]

-

The Pbo Cluster : A second genomic island, the Pbo cluster, is also essential for this compound biosynthesis.[5][6] This cluster spans approximately 20 kb and contains 16 genes arranged in four transcriptional units.[5][6] Like the Pht cluster, the majority of the pbo genes are thermoregulated, showing high expression at 18°C and negligible expression at 28°C.[5][6] The Pbo cluster encodes enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), suggesting its role in synthesizing components of the toxin.

The Core Mechanism: Temperature-Dependent Negative Regulation

The prevailing model for the temperature-dependent control of this compound biosynthesis involves a negative regulatory mechanism. It is proposed that a repressor protein is active at higher temperatures (28°C), binding to specific DNA sequences in the promoter regions of biosynthesis genes and blocking transcription.[3][7][8] When the temperature shifts down to a permissive level (18°C), this repressor is either inactivated or its expression is reduced, leading to the de-repression of the Pht and Pbo clusters and subsequent toxin production.[3][7]

Key elements of this core mechanism include:

-

Thermoregulatory Repressor Region (TRR) : A specific DNA sequence has been identified that contains binding sites for a protein found in much higher quantities in cells grown at 28°C compared to 18°C.[3][4] This protein is the putative temperature-sensitive repressor. The TRR contains a core motif of G/C AAAG and is believed to be the primary docking site for the repressor to exert its negative control.[3][4]

-

Autoregulation by the phtABC Operon : The genes phtABC, part of the phtA operon, play a crucial role in their own repression at 28°C.[7][9] Experimental evidence shows that mutations in these genes lead to a loss of repression at the non-permissive temperature.[7][9] This suggests a feedback loop where the products of phtABC are somehow involved in maintaining the repressed state at 28°C.[7][9][11]

Figure 1: The core negative feedback loop controlling this compound synthesis.

Hierarchical and Global Regulatory Networks

Beyond the core repressor model, this compound biosynthesis is integrated into broader cellular regulatory networks, ensuring its production is coordinated with other physiological processes.

-

The GacS/GacA Two-Component System : This global regulatory system acts as a master switch controlling a wide array of virulence factors in many pathogenic bacteria.[12][13][14] In P. syringae pv. phaseolicola, the GacS/GacA system is essential for this compound production.[1][5] It is believed to exert its control by positively regulating the expression of the Pht and Pbo gene clusters, acting upstream of the temperature-specific repressor system.[5][6]

-

Specific Regulators (PhtL) : Finer control is exerted by proteins encoded within the biosynthesis clusters themselves. The product of the phtL gene, for instance, has been shown to be involved in the regulation of the phtM operon, demonstrating a layer of internal control within the Pht cluster.[2][3][10]

-

Other Influencing Factors : Additional signals can modulate this compound synthesis. Oxidative stress has been shown to affect the expression of biosynthesis genes, sometimes overriding the temperature signal.[3] Furthermore, the Integration Host Factor (IHF), a DNA-binding protein, is also implicated in the regulation, potentially by altering DNA architecture to facilitate or inhibit transcription.[4]

Figure 2: Global regulatory network for this compound biosynthesis.

Quantitative Analysis of Temperature Effects

The effect of temperature on this compound biosynthesis is dramatic and can be quantified at both the metabolite and transcript levels.

Table 1: this compound Production in P. syringae pv. phaseolicola Cultures at Different Temperatures

| Temperature (°C) | This compound Yield (µg/L) | Reference |

|---|---|---|

| 16 | 912 | [3][4] |

| 18-20 | Optimal (not quantified in µg/L) | [5][8][9] |

| 20.5 | 628 | [3][4] |

| 25 | 290 | [3][4] |

| 28 | Not Detectable |[3][4][7][8] |

Table 2: Relative Expression of Biosynthesis Genes at Permissive (18°C) and Non-Permissive (28°C) Temperatures

| Gene/Operon | Expression at 18°C | Expression at 28°C | Method | Reference |

|---|---|---|---|---|

| phtA operon | High | Undetectable / Basal | RT-PCR, uidA fusion | [7][11] |

| phtD operon | High | Undetectable / Basal | RT-PCR, uidA fusion | [7][11] |

| phtM operon | High | Undetectable / Basal | RT-PCR | [7] |

| argK | High | Undetectable / Basal | RT-PCR | [3] |

| pbo operons | High | Undetectable / Basal | RT-PCR |[3][5] |

Key Experimental Protocols

The study of thermoregulation in this compound biosynthesis relies on a set of core molecular biology techniques. Detailed methodologies for key experiments are provided below.

Protocol 6.1: Quantification of this compound using E. coli Growth Inhibition Assay

This bioassay leverages the sensitivity of E. coli to this compound's inhibitory effect on arginine biosynthesis.

-

Culture Preparation : Grow P. syringae pv. phaseolicola strains (wild-type, mutants, etc.) in M9 minimal medium at both 18°C and 28°C with shaking for 48-72 hours.[15]

-

Supernatant Collection : Pellet the bacterial cells by centrifugation (e.g., 4000 rpm for 15 min at 4°C).[15]

-

Sterilization : Collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter to remove any remaining bacterial cells.[15]

-

Indicator Strain Plating : Prepare M9 minimal medium agar plates. Seed the plates with a lawn of an arginine-auxotrophic E. coli strain (e.g., JM103).[15]

-

Assay : Aseptically place sterile 6 mm paper discs onto the E. coli lawn. Apply a defined volume (e.g., 100 µL) of the sterilized supernatant to each disc.[15] As a control, use plates supplemented with arginine to confirm that any growth inhibition is due to this compound.[15]

-

Incubation and Measurement : Incubate the plates at 37°C for 24 hours. The production of this compound is indicated by a clear zone of growth inhibition around the paper disc. The diameter of this zone is proportional to the amount of toxin produced.

Protocol 6.2: Analysis of Gene Expression via Reverse Transcription-PCR (RT-PCR)

This protocol allows for the qualitative or semi-quantitative assessment of gene transcript levels.

-

Bacterial Culture and RNA Isolation : Grow P. syringae pv. phaseolicola in a suitable medium to mid-log phase at 18°C and 28°C. Harvest cells by centrifugation.

-

Total RNA Extraction : Extract total RNA from the cell pellets using a standard method, such as the TRIzol Reagent, following the manufacturer's instructions.[15]

-

DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.[15]

-

RNA Quantification and Quality Check : Determine the concentration and purity of the RNA using a spectrophotometer.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and gene-specific or random primers.

-

PCR Amplification : Use the synthesized cDNA as a template for a standard PCR reaction with primers specific to the target genes (e.g., phtA, pboA) and a constitutively expressed housekeeping gene as a control.

-

Analysis : Analyze the PCR products by agarose gel electrophoresis. The presence and intensity of a band corresponding to the target gene indicate its expression level under the tested condition.[7][11]

Figure 3: Experimental workflow for analyzing temperature-dependent gene expression via RT-PCR.

Protocol 6.3: Promoter Activity Analysis using uidA (GUS) Reporter Fusions

This method provides a quantitative measure of promoter strength under different conditions.

-

Construct Creation : Clone the promoter region of a target gene (e.g., the promoter of the phtA operon) into a promoterless reporter vector containing the uidA gene, which encodes β-glucuronidase (GUS).

-

Bacterial Transformation : Introduce the resulting plasmid construct into the desired P. syringae pv. phaseolicola strains (e.g., wild-type and regulatory mutants).

-

Culture and Lysis : Grow the transformed bacteria under the desired temperature conditions (18°C and 28°C). Harvest and lyse the cells to release the cellular contents, including the GUS enzyme.

-

GUS Assay : Add a substrate for the GUS enzyme, such as 4-methylumbelliferyl β-D-glucuronide (MUG), to the cell lysate. The GUS enzyme will cleave MUG, producing a fluorescent product.

-

Quantification : Measure the fluorescence over time using a fluorometer. The rate of fluorescence production is directly proportional to the activity of the promoter, which can be normalized to the total protein concentration of the lysate.[7][11]

Conclusion and Future Directions

The temperature-dependent regulation of this compound biosynthesis is a highly sophisticated and multi-layered process. It relies on a core negative regulatory mechanism likely involving a temperature-sensitive repressor protein, which is integrated with global control systems like GacS/GacA. The entire genetic framework is encoded in at least two large, thermoregulated gene clusters, Pht and Pbo.

Despite significant progress, several key questions remain:

-

What is the molecular identity of the putative repressor protein that binds to the TRR?

-

How is the temperature signal initially sensed by the bacterium and transduced to the repressor system?

-

What is the precise interplay and division of labor between the Pht and Pbo clusters in synthesizing the final toxin molecule?

Answering these questions will not only illuminate a fascinating aspect of bacterial environmental adaptation but could also provide novel strategies for controlling halo blight disease. For drug development professionals, understanding how to manipulate these temperature-sensitive virulence pathways could lead to the design of anti-virulence compounds that disarm the pathogen without necessarily killing it, potentially reducing the selective pressure for resistance.

References

- 1. Gene expression of Pht cluster genes and a putative non-ribosomal peptide synthetase required for this compound production is regulated by GacS/GacA in Pseudomonas syringae pv. phaseolicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional characterization of the gene cluster from Pseudomonas syringae pv. phaseolicola NPS3121 involved in synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound: Environmental Conditions and Regulatory Mechanisms Involved in Its Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pbo Cluster from Pseudomonas syringae pv. Phaseolicola NPS3121 Is Thermoregulated and Required for this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pbo Cluster from Pseudomonas syringae pv. Phaseolicola NPS3121 Is Thermoregulated and Required for this compound Biosynthesis [mdpi.com]

- 7. Temperature-mediated biosynthesis of the phytotoxin this compound by Pseudomonas syringae pv. phaseolicola depends on the autoregulated expression of the phtABC genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temperature-mediated biosynthesis of the phytotoxin this compound by Pseudomonas syringae pv. phaseolicola depends on the autoregulated expression of the phtABC genes | PLOS One [journals.plos.org]

- 9. Temperature-mediated biosynthesis of the phytotoxin this compound by Pseudomonas syringae pv. phaseolicola depends on the autoregulated expression of the phtABC genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Temperature-mediated biosynthesis of the phytotoxin this compound by Pseudomonas syringae pv. phaseolicola depends on the autoregulated expression of the phtABC genes | PLOS One [journals.plos.org]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. A revised model for the role of GacS/GacA in regulating type III secretion by Pseudomonas syringae pv. tomato DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A revised model for the role of GacS/GacA in regulating type III secretion by Pseudomonas syringae pv. tomato DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Genetic Underpinnings of Phaseolotoxin Production in Pseudomonas syringae pv. phaseolicola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas syringae pv. phaseolicola is the causative agent of halo blight disease in beans (Phaseolus vulgaris), a significant agricultural pathogen. A key virulence factor in this bacterium is the production of phaseolotoxin, a non-host-specific phytotoxin that induces chlorosis in infected plants.[1][2] this compound is an ornithine carbamoyltransferase (OCTase) inhibitor, disrupting the arginine biosynthesis pathway in the host plant.[2][3] The biosynthesis of this complex molecule is a tightly regulated process, encoded by a sophisticated genetic architecture. This technical guide provides an in-depth exploration of the genetic basis of this compound production, focusing on the core gene clusters, their regulation, and the experimental methodologies used to elucidate these systems.

Core Genetic Determinants: The Pht and Pbo Clusters

The genetic foundation of this compound biosynthesis resides primarily within two distinct gene clusters: the Pht (this compound) cluster , also known as the argK-tox cluster , and the Pbo (this compound biosynthesis operon) cluster .[1][4] Evidence suggests that both clusters were acquired by P. syringae pv. phaseolicola through horizontal gene transfer events.[1][2][5]

The Pht ("argK-tox") Cluster

The Pht cluster is a genomic island of approximately 30.2 kb containing 23 genes directly implicated in this compound biosynthesis, regulation, and self-immunity.[1][2][6] This cluster is organized into five transcriptional units: two monocistronic operons (argK and phtL) and three polycistronic operons (phtA, phtD, and phtM).[2][5][6] The G+C content of the Pht cluster (51.9%) is notably lower than that of the P. syringae pv. phaseolicola chromosome (58%), further supporting its origin via horizontal gene transfer.[1]

The Pbo Cluster

A second genomic island, the Pbo cluster, spanning approximately 19.9 kb and containing 16 genes, is also required for this compound production.[1][4] This cluster is organized into four transcriptional units, including one monocistronic and three polycistronic operons.[4] The Pbo cluster contains genes encoding non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) domains, suggesting its role in the synthesis of the tripeptide backbone of this compound.[4]

Quantitative Data on this compound Biosynthesis Gene Clusters

The following tables summarize the known and predicted functions of the genes within the Pht and Pbo clusters.

Table 1: Genes of the Pht ("argK-tox") Cluster [2]

| Gene | Protein Product (Predicted/Known) | Function |

| argK | This compound-resistant ornithine carbamoyltransferase (ROCT) | Provides immunity to this compound by functioning in the presence of the toxin. |

| phtA | ABC transporter-related protein | Potentially involved in the transport of this compound or its intermediates. |

| phtB | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtC | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtD | Acyl-CoA dehydrogenase-like protein | Potentially involved in the modification of fatty acid precursors. |

| phtE | Aminotransferase-like protein | May be involved in the synthesis of amino acid precursors of this compound. |

| phtF | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtG | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtH | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtI | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtJ | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtK | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtL | Regulatory protein | Positively influences the expression of the phtM operon.[1] |

| phtM | Peptide synthetase-like protein | Potentially involved in the non-ribosomal synthesis of the this compound peptide backbone. |

| phtN | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtO | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtP | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtQ | ATP-grasp family peptide ligase | Involved in the ligation of components during this compound assembly.[4] |

| phtR | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtS | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtT | Hypothetical protein | Unknown function in this compound biosynthesis. |

| phtU | ATP-grasp family peptide ligase | Involved in the ligation of components during this compound assembly.[4] |

| phtV | Hypothetical protein | Unknown function in this compound biosynthesis. |

| amtA | L-arginine:lysine amidinotransferase | Involved in the synthesis of homoarginine, a component of this compound.[4] |

| desI | Fatty acid desaturase | May be involved in temperature perception and regulation of this compound synthesis. |

Table 2: Genes of the Pbo Cluster

| Gene | Protein Product (Predicted/Known) | Function |

| pboA | Non-ribosomal peptide synthetase (NRPS) | Likely involved in the synthesis of the this compound tripeptide. |

| pboB | Polyketide synthase (PKS)-like protein | Potentially involved in the synthesis or modification of this compound precursors. |

| pboC | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboD | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboE | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboF | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboG | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboH | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboI | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboJ | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboK | Thioesterase-like protein | May be involved in the release of the synthesized peptide from the NRPS complex. |

| pboL | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboM | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboN | Hypothetical protein | Unknown function in this compound biosynthesis. |

| pboO | Acyl-CoA synthetase-like protein | Potentially involved in the activation of precursors for biosynthesis. |

| pboP | Hypothetical protein | Unknown function in this compound biosynthesis. |

Regulation of this compound Production

The synthesis of this compound is a highly regulated process, with temperature being a critical environmental cue. Optimal production occurs at lower temperatures (18-20°C), while it is significantly repressed at higher temperatures (above 28°C).[1][7][8] This thermoregulation occurs at the transcriptional level, affecting the expression of genes within both the Pht and Pbo clusters.[1][2]

A key regulatory network controlling this compound production is the GacS/GacA two-component system .[2][9] The sensor kinase, GacS, is thought to perceive environmental signals, including temperature, and subsequently phosphorylates the response regulator, GacA. Phosphorylated GacA then acts as a transcriptional activator, positively regulating the expression of genes in both the Pht and Pbo clusters.[9]

Experimental Protocols

The elucidation of the genetic basis of this compound production has relied on a variety of molecular biology techniques. Below are representative protocols for key experiments.

Experimental Protocol 1: Tn5 Transposon Mutagenesis for Identification of Biosynthesis Genes

This protocol outlines the general steps for creating a library of random mutants to identify genes essential for this compound production.

1. Bacterial Strains and Plasmids:

-

Pseudomonas syringae pv. phaseolicola recipient strain.

-

Escherichia coli donor strain carrying a suicide plasmid with the Tn5 transposon (e.g., pGS9).

2. Conjugation:

-

Grow overnight cultures of both the donor and recipient strains in appropriate liquid media.

-

Mix the donor and recipient cultures in a 1:1 ratio.

-

Spot the mixture onto a sterile filter placed on a nutrient agar plate.

-

Incubate the plate at a permissive temperature (e.g., 28°C) for 12-24 hours to allow for conjugation.

3. Selection of Transconjugants:

-

Resuspend the bacterial growth from the filter in a saline solution.

-

Plate serial dilutions of the suspension onto a selective medium containing an antibiotic to which the Tn5 transposon confers resistance (e.g., kanamycin) and an antibiotic to which the donor strain is susceptible but the recipient is resistant, to counter-select the donor.

-

Incubate the plates until colonies of transconjugants appear.

4. Screening for this compound-Deficient Mutants:

-

Patch individual transconjugant colonies onto a minimal medium agar plate.

-

After incubation at a temperature permissive for this compound production (18-20°C), overlay the plates with a lawn of a this compound-sensitive indicator bacterium (e.g., E. coli).

-

Incubate the plates and screen for colonies that no longer produce a zone of inhibition, indicating a loss of this compound production.

5. Identification of the Mutated Gene:

-

Extract genomic DNA from the this compound-deficient mutants.

-

Use techniques such as inverse PCR or plasmid rescue to isolate the DNA flanking the Tn5 insertion site.

-

Sequence the flanking DNA and perform a BLAST search against the P. syringae pv. phaseolicola genome to identify the disrupted gene.

Experimental Protocol 2: Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol describes how to quantify the expression levels of this compound biosynthesis genes under different conditions (e.g., varying temperatures).

1. RNA Extraction:

-

Grow P. syringae pv. phaseolicola cultures under the desired conditions (e.g., 18°C and 28°C) to the mid-logarithmic phase.

-

Harvest the bacterial cells by centrifugation.

-

Immediately lyse the cells and extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove any contaminating genomic DNA.

2. cDNA Synthesis:

-

Quantify the extracted RNA and assess its integrity.

-

Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

3. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA, gene-specific forward and reverse primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene to account for variations in RNA input and reverse transcription efficiency.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Experimental Workflow and Logical Relationships

The investigation of the genetic basis of this compound production typically follows a logical workflow, starting from the identification of genes to the characterization of their function and regulation.

Conclusion

The production of this compound by Pseudomonas syringae pv. phaseolicola is a multifaceted process governed by a complex interplay of genes organized into the Pht and Pbo clusters. The expression of these genes is intricately regulated by environmental cues, most notably temperature, through signaling pathways such as the GacS/GacA two-component system. The knowledge gained from studying this system not only enhances our understanding of bacterial pathogenesis but also presents potential targets for the development of novel strategies to control halo blight disease in agriculture. Furthermore, the enzymatic machinery involved in this compound biosynthesis could be a source of novel biocatalysts for applications in synthetic biology and drug development. Continued research into the precise functions of all the genes within these clusters and the intricate details of their regulatory networks will undoubtedly unveil further insights into the fascinating biology of this important plant pathogen.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Functional Characterization of the Gene Cluster from Pseudomonas syringae pv. phaseolicola NPS3121 Involved in Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of Tn5 insertion mutants of Pseudomonas syringae pv. syringae altered in the production of the peptide phytotoxin syringotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pbo Cluster from Pseudomonas syringae pv. Phaseolicola NPS3121 Is Thermoregulated and Required for this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Generation and Characterization of Tn5 Insertion Mutations in Pseudomonas syringae pv. tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

Chlorosis induction mechanism by Phaseolotoxin in plants

An In-depth Technical Guide to the Chlorosis Induction Mechanism by Phaseolotoxin in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a non-host-specific phytotoxin produced by pathovars of Pseudomonas syringae, is a primary virulence factor responsible for the characteristic "halo blight" disease in plants such as beans (Phaseolus vulgaris) and kiwi fruit. The toxin induces systemic chlorosis by potently inhibiting a key enzyme in the arginine biosynthesis pathway. This guide provides a detailed examination of the molecular mechanism of this compound action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and illustrates the core biochemical and regulatory pathways involved.

Introduction to this compound

This compound is a linear tripeptide, Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine, synthesized non-ribosomally by Pseudomonas syringae pv. phaseolicola and pv. actinidiae.[1][2][3] Its production is notably thermoregulated, occurring optimally at lower temperatures (18-20°C) and being suppressed at warmer temperatures (above 28°C).[4][5][6][7] While not essential for pathogenicity, the toxin significantly enhances bacterial virulence, contributing to the systemic spread of the pathogen and the development of pronounced chlorotic haloes around infection sites.[1][6]

The Core Mechanism of Chlorosis Induction

The induction of chlorosis by this compound is a multi-step process involving enzymatic activation of the toxin and targeted disruption of amino acid metabolism, which ultimately leads to a failure in chlorophyll synthesis.

Uptake and Activation: From Pro-toxin to Active Inhibitor

This compound is secreted by the bacterium as an inactive pro-toxin.[1] Once transported into the plant cells, it is hydrolyzed by endogenous plant peptidases. These enzymes cleave off the terminal alanine and homoarginine residues, releasing the active form of the toxin, Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine , also known as octicidine or Psorn.[1][8][9][10] This enzymatic conversion is crucial, as octicidine is a far more potent and irreversible inhibitor than its tripeptide precursor.[1][9]

Primary Target: Inhibition of Ornithine Carbamoyltransferase (OCTase)

The primary molecular target of octicidine is Ornithine Carbamoyltransferase (OCTase; EC 2.1.3.3), a critical enzyme in the urea cycle and the arginine biosynthetic pathway.[1][4][11] OCTase catalyzes the conversion of L-ornithine and carbamoyl phosphate into L-citrulline.[2]

-

This compound (the pro-toxin) acts as a reversible, competitive inhibitor of OCTase.[1]

-

Octicidine (the active toxin) acts as a potent, irreversible inhibitor of OCTase, effectively shutting down this metabolic step.[1][7][9]

The inhibition is highly specific; at concentrations sufficient to completely inhibit OCTase, this compound shows no significant activity against other related enzymes like glutamine synthetase or aspartate carbamoyltransferase.[12]

Biochemical Consequences: Arginine Starvation

The irreversible inhibition of OCTase by octicidine has two immediate and severe consequences for the plant cell's metabolism:

-

Accumulation of Ornithine: The substrate of OCTase, ornithine, can no longer be converted to citrulline and accumulates to high levels within the cell.[1][7][9] Four hours after toxin application to bean leaves, ornithine concentrations can increase more than twofold.[7]

-

Depletion of Arginine: The blockage of the pathway leads to a severe deficiency in L-citrulline and its downstream product, the essential amino acid L-arginine.[1][13][14] This state of "arginine starvation" is the pivotal point that connects enzyme inhibition to the visible symptom of chlorosis.

Downstream Effects on Chlorophyll Synthesis

Arginine is essential for the synthesis of proteins. The toxin-induced arginine deficiency creates a bottleneck in overall protein accumulation.[15] While general protein synthesis rates may appear unaffected in short-term assays using other amino acids like leucine, the lack of arginine prevents the net accumulation of new proteins required for growth and development.[15][16]

Chlorosis, the yellowing of leaf tissue, is a direct result of reduced chlorophyll synthesis, not chlorophyll degradation.[17] The synthesis of chlorophyll and the assembly of the photosynthetic machinery are highly protein-dependent processes. The arginine starvation limits the production of key enzymes and structural proteins of the chloroplasts, including those required for the chlorophyll biosynthetic pathway itself. This leads to a halt in chlorophyll production, particularly in young, expanding leaves where synthesis rates are highest.[7][17] The chlorotic symptoms can be fully reversed by the external application of arginine or citrulline, confirming that arginine deficiency is the direct cause of the chlorosis.[7][12][13]

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. protocols.io [protocols.io]

- 3. novusbio.com [novusbio.com]

- 4. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]

- 5. Assay of ornithine carbamoyl transferase activity: modification for application to bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound production by Pseudomonas syringae pv. phaseolicola: the influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 9. horticulture.webhosting.cals.wisc.edu [horticulture.webhosting.cals.wisc.edu]

- 10. [PDF] Colorimetric measurement of ornithine carbamoyl transferase activity in plasma, and results for a supposedly healthy population. | Semantic Scholar [semanticscholar.org]

- 11. Pseudomonas syringae phytotoxins: mode of action, regulation, and biosynthesis by peptide and polyketide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. participants.wepal.nl [participants.wepal.nl]

- 16. Figure 1 from Activity of the liver enzyme ornithine carbamoyltransferase (OTC) in blood: LC-MS/MS assay for non-invasive diagnosis of ornithine carbamoyltransferase deficiency | Semantic Scholar [semanticscholar.org]

- 17. Colorimetric measurement of ornithine carbamoyl transferase activity in plasma, and results for a supposedly healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]

Systemic Transport, Accumulation, and Metabolism of Phaseolotoxin in Host Plants: A Technical Guide

Abstract

Phaseolotoxin, a non-host-specific phytotoxin produced by Pseudomonas syringae pv. phaseolicola, is a primary virulence factor responsible for the systemic symptoms of halo blight disease in beans (Phaseolus vulgaris) and other plants.[1][2] This technical guide provides an in-depth analysis of the systemic transport, accumulation, and metabolic fate of this compound within host plants. The toxin functions as a protoxin and is transported from the site of infection primarily via the phloem to distal sink tissues.[3][4][5] During transit and upon arrival, it is enzymatically converted by host peptidases into Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine (octicidine), a more potent and irreversible inhibitor of the enzyme ornithine carbamoyltransferase (OCTase).[1][3][6] This guide summarizes key quantitative data, details experimental protocols used to elucidate these processes, and presents diagrams of the critical pathways and workflows involved.

Introduction

Pseudomonas syringae pv. phaseolicola is the causative agent of halo blight, a significant disease affecting bean crops worldwide.[7] The disease is characterized by water-soaked lesions on leaves and pods, often surrounded by a chlorotic "halo".[2][7] These symptoms are a direct result of the action of this compound. While localized chlorosis is a hallmark, the pathogen's ability to induce systemic symptoms, such as chlorosis in newly developing leaves far from the initial infection site, is attributed to the long-distance transport of its toxin.[2][3] Understanding the mechanisms of this compound transport and accumulation is crucial for developing strategies to mitigate its impact and for potential applications in drug development, given its nature as a targeted enzyme inhibitor. This document synthesizes the current knowledge for researchers and scientists in the field.

This compound Metabolism in Planta: Conversion to the Active Toxin

This compound itself is a protoxin, specifically a tripeptide [Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine].[1][5] Upon entry into the plant tissue, it is rapidly metabolized by host plant peptidases.[3][6] These enzymes cleave off the alanine and homoarginine residues, releasing the highly active and stable form of the toxin, Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine, also known as octicidine or PSorn.[1][3][8]

While this compound is a reversible inhibitor of its target enzyme, octicidine is an irreversible inhibitor, making it the primary functional phytotoxin responsible for the observed symptoms.[1][6] The inhibition of ornithine carbamoyltransferase (OCTase) disrupts the urea cycle, leading to an accumulation of ornithine and a deficiency in arginine, which ultimately causes the characteristic chlorosis.[1] The amount of octicidine formed in the plant is sufficient to account for the systemic symptoms observed.[3]

Systemic Transport Mechanisms

The ability of this compound to induce symptoms in tissues distant from the infection site is a clear indicator of its systemic transport. Research has identified the plant's vascular system as the conduit for this movement.

Primary Transport Route: Phloem

The primary pathway for the long-distance movement of this compound is the phloem.[4] Studies using 35S-labeled this compound have shown that the toxin is actively loaded into the fine veins of leaves and transported throughout the plant.[3] This transport is characteristic of phloem movement, directing substances from source tissues (like mature leaves) to sink tissues. Key evidence for phloem transport includes:

-

Destination Tissues: The toxin preferentially accumulates in apical and lateral buds and root tips, which are strong metabolic sinks.[3]

-

Inhibition of Transport: The movement of the toxin is affected by treatments known to inhibit phloem transport, such as the application of arsenate or exposure to cold temperatures.[3]

-

Directionality: Downward movement of the toxin from leaves into the petiole and stem appears to occur exclusively through the phloem.[4]

Potential Role of Xylem

While phloem is the main route, there is a hypothesis that the xylem may be involved in the upward movement of the toxin.[4] This model suggests a subsequent transfer of the toxin from the phloem to the xylem, where it would then be carried upward in the transpiration stream.[4] This could help explain the rapid and widespread distribution of the toxin to upper, developing leaves.

References

- 1. This compound: Environmental Conditions and Regulatory Mechanisms Involved in Its Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Involvement of this compound in Halo Blight of Beans: Transport and Conversion to Functional Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pseudomonas syringae pv. phaseolicola: from ‘has bean’ to supermodel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ecological Significance of Phaseolotoxin in Microbial Competition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phaseolotoxin, a potent phytotoxin produced by several pathovars of Pseudomonas syringae, plays a crucial role in the ecological dynamics of microbial communities. As a non-host-specific inhibitor of the essential enzyme ornithine carbamoyltransferase (OCTase), this compound provides a significant competitive advantage to its producer by hindering the growth of susceptible microorganisms in nutrient-limited environments. This technical guide provides a comprehensive overview of the ecological importance of this compound, its mechanism of action, the genetic basis of its production, and its potential as a lead compound for novel drug discovery. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction: The Competitive Edge in Microbial Warfare